Diethyl 2-[(3,5-difluoroanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate is an organic compound with the molecular formula C14H15F2NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoroaniline group attached to a methylene malonate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 3,5-difluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The methylene malonate moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3,5-dichloroanilino)methylene]malonate
- Diethyl 2-[(3,5-dibromoanilino)methylene]malonate
- Diethyl 2-[(3,5-dimethylanilino)methylene]malonate
Uniqueness
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate is unique due to the presence of the difluoroaniline group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRREYTONEDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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